N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide
Description
N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide is a synthetic isoquinoline sulfonamide derivative designed to modulate protein kinase activity. These compounds feature a sulfonamide core linked to aminoethyl or substituted aminoethyl groups, which are critical for binding to kinase ATP pockets. The 3-phenylbutyl substituent in the target compound likely enhances hydrophobicity and van der Waals interactions, analogous to the bromocinnamyl group in H-89, which improves selectivity and potency .
Properties
CAS No. |
651307-23-2 |
|---|---|
Molecular Formula |
C21H25N3O2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S/c1-17(18-6-3-2-4-7-18)11-14-24(15-12-22)27(25,26)21-9-5-8-19-16-23-13-10-20(19)21/h2-10,13,16-17H,11-12,14-15,22H2,1H3 |
InChI Key |
YSDUGRWHOZFQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CCN)S(=O)(=O)C1=CC=CC2=C1C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Sulfonamide Formation:
Side Chain Introduction: The aminoethyl and phenylbutyl side chains can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SO₂NH-) is a key reactive site, participating in the following reactions:
Nucleophilic Substitution
The sulfonamide’s nitrogen can act as a nucleophile, particularly under basic conditions. Common reactions include:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing lipophilicity and altering biological activity.
-
Acylation : Treatment with acyl chlorides or anhydrides yields N-acylsulfonamides, which are intermediates for further functionalization.
Hydrolysis
Under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond hydrolyzes to produce sulfonic acid and amine derivatives:
This reaction is critical for degradation studies or generating sulfonic acid intermediates.
Oxidation
The sulfonamide sulfur atom can undergo oxidation with agents like hydrogen peroxide or potassium permanganate, forming sulfonic acid derivatives.
Amino Group Reactivity
The primary amine (-NH₂) on the ethyl chain is highly reactive:
Acylation
Reaction with acylating agents (e.g., acetic anhydride) forms stable amides:
This modification is used to block the amine during multi-step syntheses.
Alkylation
The amine undergoes alkylation with alkyl halides or epoxides, producing secondary or tertiary amines. For example, benzylation enhances steric bulk and modulates receptor binding :
Studies on structural analogs show that alkylation at this site can improve biological activity, such as vasodilatory effects .
Stability and Degradation
The compound is stable under standard conditions but degrades under extremes:
-
pH sensitivity : Instability in strongly acidic/basic media leads to hydrolysis.
-
Thermal degradation : Prolonged heating above 150°C may decompose the sulfonamide group.
Scientific Research Applications
N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide is a complex organic compound that is classified as an isoquinoline derivative. It features a sulfonamide functional group, characterized by a sulfur atom bonded to two oxygen atoms and a nitrogen atom. It has garnered attention in medicinal chemistry because of its potential biological activities and therapeutic applications. The molecular formula of this compound is , with a molecular weight of approximately 348.47 g/mol.
Scientific Research Applications
this compound has shown promise in various biological assays. Its applications are largely focused on potential therapeutic uses. Interaction studies have indicated its potential as a modulator of specific biological pathways.
A new series of aromatic sulfonamides, N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, were synthesized from 5-isoquinolinesulfonic acid and shown to possess vasodilatory action . Vasodilatory activity was evaluated in vivo in terms of increases in arterial blood flow in dogs after local injection in the femoral and/or vertebral arteries . When the alkylene group between the two nonaromatic nitrogen atoms was ethylene, the most potent activity was obtained . Alkylations of either of the two nonaromatic nitrogens yielded more active compounds, although bulky or excessively long alkyl groups reduced the potency . Among these derivatives, 27 and 47 were equipotent to diltiazem, which is used clinically as a cardiovascular drug . These two compounds also had antihypertensive and vasodilatory activities when administered intravenously, although the activities were less than that of diltiazem when given by this route .
This compound has shown promise in various biological assays:
- Potential Therapeutic Uses The applications of this compound are largely focused on its potential therapeutic uses.
- Modulator of Biological Pathways Interaction studies involving this compound have indicated its potential as a modulator of specific biological pathways.
- Vasodilatory Action A new series of aromatic sulfonamides, the N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, 3, was synthesized from 5-isoquinolinesulfonic acid and shown to possess vasodilatory action .
Mechanism of Action
The mechanism of action of “N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoquinoline sulfonamides are a versatile class of kinase inhibitors with varying substituents that dictate their biological activity. Below is a detailed comparison of N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide with structurally and functionally related compounds:
Structural and Functional Comparisons
Key Findings
Substituent-Driven Selectivity: The 4-bromocinnamyl group in H-89 enhances PKA selectivity (IC50 = 35 nM) by forming van der Waals contacts with the kinase’s hydrophobic pocket, making it 71.4-fold more selective for PKA over PKB .
Impact of Methylation :
- Methylation of the sulfonamidic nitrogen (e.g., Compound 4) retains PKA affinity while improving radiopharmaceutical properties, enabling PET imaging applications .
Hydrophobicity and Multidrug Resistance (MDR) :
- Hydrophobic derivatives like H-86 and H-87 (chlorophenylpropenyl substituents) reverse MDR by inhibiting P-glycoprotein-mediated drug efflux, independent of kinase inhibition .
Functional Outcomes :
- H-89 : Used in signal transduction studies due to high PKA selectivity .
- H-7 : Potent PKC inhibitor, blocks cytotoxic T lymphocyte (CTL) activity .
- Compound 5 (N-methylated H-89) : Radiolabeled with ¹¹C for cerebral PKA imaging .
Data Table: Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide, and how is its purity validated?
- Methodological Answer : The compound is synthesized via derivatization of the parent PKA inhibitor scaffold. For example, alkylation of the sulfonamide nitrogen with 3-phenylbutyl groups can be achieved using brominated intermediates under anhydrous conditions. Post-synthesis, purity is validated using multi-nuclear NMR (¹H, ¹³C, and ¹⁵N) and X-ray crystallography to confirm structural integrity . Radiochemical purity for isotopically labeled analogs (e.g., [¹¹C] derivatives) is assessed via HPLC with >98% purity thresholds .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions on the isoquinoline core and alkyl chains. ¹⁵N NMR is used to confirm sulfonamide nitrogen environments .
- X-ray Crystallography : Provides absolute stereochemical confirmation and bond-length/angle data for the sulfonamide and alkyl moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic labeling efficiency (e.g., [¹¹C] incorporation) .
Q. What is the primary biological target of this compound, and which assays confirm its activity?
- Methodological Answer : The compound inhibits protein kinase A (PKA) with sub-micromolar potency. Activity is quantified via:
- In vitro kinase assays : Using purified PKA catalytic subunits and ATP-competitive fluorescence polarization (FP) or radioactive (³²P-ATP) assays .
- Selectivity panels : Tested against related kinases (e.g., PKC, casein kinase I) to establish specificity. IC₅₀ values for PKA are typically 10–100-fold lower than off-target kinases .
Q. Which in vivo models are used to study its biodistribution and pharmacokinetics?
- Methodological Answer : Conscious rats are injected with radiolabeled analogs (e.g., [¹¹C]5), followed by sacrifice at 5–60 minutes post-injection. Tissues (brain, liver, blood) are dissected, and radioactivity is quantified via gamma counting. Data are decay-corrected to calculate uptake (%ID/g) and clearance rates .
Advanced Research Questions
Q. How does structural modification of the alkyl/aryl groups affect PKA inhibition potency and selectivity?
- Methodological Answer :
- Alkyl Chain Optimization : Introducing bulkier groups (e.g., 3-phenylbutyl) enhances lipophilicity and brain penetration but may reduce solubility. Comparative SAR studies using truncated (e.g., ethyl) vs. extended (e.g., phenylbutyl) chains reveal trade-offs between potency and bioavailability .
- Aryl Substitutions : Bromination or fluorination of the phenyl ring (e.g., 4-bromocinnamyl) improves target engagement by enhancing hydrophobic interactions with PKA’s ATP-binding pocket .
Q. What strategies are employed to optimize this compound for PET imaging applications?
- Methodological Answer :
- Radiolabeling : [¹¹C]Methylation via [¹¹C]CH₃I under basic conditions achieves high specific activity (>1,000 mCi/µmol). Purification via preparative HPLC ensures radiochemical purity .
- Binding Affinity vs. Lipophilicity : LogD values are adjusted (e.g., ~2.5–3.5) to balance blood-brain barrier penetration and non-specific binding. Microdosing studies in primates validate target-to-background ratios .
Q. How can contradictions in cerebral biodistribution data be resolved?
- Methodological Answer : Discrepancies between in vitro potency and in vivo uptake may arise from:
- Metabolic Instability : LC-MS/MS analysis of plasma and brain homogenates identifies metabolites (e.g., dealkylated byproducts) that reduce active compound levels .
- Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>95% in rodents), which limits free fraction and necessitates dose adjustments .
Q. What are the limitations of using this compound in studying PKA signaling in neurodegenerative models?
- Methodological Answer :
- Off-Target Effects : At high concentrations (>1 µM), partial inhibition of PKC and casein kinase I may confound results. Parallel experiments with siRNA knockdown or CRISPR-edited PKA subunits are recommended for validation .
- Temporal Resolution : Short half-life of [¹¹C] analogs (~20 min) limits longitudinal studies. Use of longer-lived isotopes (e.g., ¹⁸F) requires re-engineering the scaffold to accommodate labeling without losing activity .
Q. How does this compound compare to other PKA inhibitors (e.g., H-89, KT5720) in blocking downstream signaling pathways?
- Methodological Answer :
- Potency : this compound exhibits IC₅₀ values ~50 nM for PKA, comparable to H-89 but with improved brain penetration .
- Cellular Efficacy : Western blot analysis of phosphorylated PKA substrates (e.g., CREB) in neuronal cultures shows dose-dependent inhibition at 0.1–1 µM, whereas H-89 requires higher concentrations (1–10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
